BTK Enzymatic Potency: CAS 797799-94-1 Achieves 1 nM IC50 in Human BTK Biochemical Assay
In a human BTK enzymatic inhibition assay, 5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide (US20240083900, Example 5) exhibited an IC50 of 1 nM [1]. This places it among the most potent examples in the same patent series, where other disclosed compounds range from <1 nM to 5.5 nM (e.g., Example 236, IC50 = 5.5 nM [2]; Example 150, IC50 = 1 nM [3]). The 1 nM IC50 value indicates that the o‑tolyl substitution does not hinder—and may be essential for—the critical hinge‑binding and hydrophobic back‑pocket interactions necessary for low‑nanomolar BTK engagement.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236: IC50 = 5.5 nM; Example 150: IC50 = 1 nM |
| Quantified Difference | 5.5‑fold more potent than Example 236; equipotent to Example 150 |
| Conditions | Human BTK in vitro biochemical assay (BindingDB assay description: measurement of compound potency against BTK through IC50 determination) |
Why This Matters
Procurement of CAS 797799-94-1 guarantees a BTK inhibitor with documented single‑digit nanomolar enzymatic potency, providing a reproducible benchmark for kinase selectivity profiling and cellular target engagement studies.
- [1] BindingDB. MonomerID 658412. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 5. IC50: 1 nM. View Source
- [2] BindingDB. BDBM658410. Ligand: US20240083900, Example 236. BTK IC50: 5.5 nM. View Source
- [3] BindingDB. MonomerID 658457. Ligand: US20240083900, Example 150. BTK IC50: 1 nM. View Source
